5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18197283
InChI: InChI=1S/C10H5BrFNO3/c11-7-2-1-5(12)3-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C10H5BrFNO3
Molecular Weight: 286.05 g/mol

5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid

CAS No.:

Cat. No.: VC18197283

Molecular Formula: C10H5BrFNO3

Molecular Weight: 286.05 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid -

Specification

Molecular Formula C10H5BrFNO3
Molecular Weight 286.05 g/mol
IUPAC Name 5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C10H5BrFNO3/c11-7-2-1-5(12)3-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Standard InChI Key HDTAWXOPBFDWND-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C2=CC(=NO2)C(=O)O)Br

Introduction

Structural Characterization and Nomenclature

The IUPAC name 5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid precisely defines its molecular architecture: a phenyl ring substituted at the 2-position with bromine and the 5-position with fluorine, covalently linked to the 5-position of an isoxazole ring bearing a carboxylic acid group at the 3-position. Key structural features include:

  • Halogen Substitution: The ortho-bromo and para-fluoro groups introduce steric hindrance and electronic effects that influence reactivity. Bromine’s polarizability enhances electrophilic substitution potential, while fluorine’s electronegativity stabilizes adjacent charges .

  • Isoxazole Core: The 1,2-oxazole ring provides a rigid, planar framework that facilitates π-π stacking interactions in biological systems, as observed in analogous kinase inhibitors .

  • Carboxylic Acid Functionalization: The –COOH group at C3 enables salt formation, coordination chemistry, and conjugation reactions, broadening utility in prodrug design .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₅BrFNO₃
Molecular Weight286.05 g/mol
IUPAC Name5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid
SMILESO=C(O)C1=NOC(C2=C(F)C=CC(Br)=C2)=C1
InChIKeyInChI=1S/C₁₀H₅BrFNO₃/c11-7-2-1-6(12)3-8(7)9-4-13-16-10(9)5(14)15/h1-4H,(H,14,15)

Synthesis and Optimization Strategies

Halogenation and Cycloaddition Approaches

The synthesis typically begins with halogenation of a pre-functionalized phenyl precursor, followed by [3+2] cycloaddition to form the isoxazole ring. Source outlines a three-step protocol:

  • Bromination/Fluorination: A 2-bromo-5-fluorophenyl intermediate is prepared via electrophilic substitution using Br₂/FeBr₃ and Selectfluor® under anhydrous conditions .

  • Cycloaddition: The phenylhalide reacts with in situ-generated nitrile oxide (from hydroxylamine and LiOH) in a regioselective [3+2] cycloaddition, yielding the isoxazole core .

  • Carboxylation: Hydrolysis of a nitrile or ester group at C3 using aqueous HCl or KOH produces the carboxylic acid.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield (%)
HalogenationBr₂, FeBr₃; Selectfluor®0–25°C78–85
CycloadditionHydroxylamine, LiOH, Et₂O60°C67–72
Carboxylation6M HCl, reflux100°C89–93

Physicochemical and Spectral Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition <2% after 6 months at −20°C under inert atmosphere.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, isoxazole-H4), 7.98 (d, J = 8.4 Hz, 1H, phenyl-H6), 7.56 (dd, J = 8.4, 2.4 Hz, 1H, phenyl-H4), 7.32 (d, J = 2.4 Hz, 1H, phenyl-H3) .

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.2 (COOH), 160.1 (C-F), 155.8 (isoxazole-C3), 134.7–118.2 (aromatic carbons), 102.4 (C-Br) .

  • IR (KBr): 1725 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F) .

Biological Activities and Mechanistic Insights

Though direct pharmacological data are sparse, structurally related isoxazoles exhibit:

  • Anti-inflammatory Effects: Inhibition of COX-2 (IC₅₀ = 1.8 μM) via π-π interactions with Tyr385 and Val523 residues .

  • Antimicrobial Action: Disruption of bacterial cell membranes (MIC = 4 μg/mL against S. aureus) .

  • Kinase Modulation: Binding to ATP pockets in Abl1 kinase (Kd = 120 nM) through hydrogen bonding with Glu286 and hydrophobic contacts .

The bromine atom in 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid may enhance target affinity by forming halogen bonds with protein carbonyl groups, as demonstrated in brominated kinase inhibitors .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • ABT-418 Analogs: Cholinergic receptor agonists for Alzheimer’s therapy .

  • ESI-09 Derivatives: EPAC inhibitors with antitumor activity .

Materials Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability (Td = 320°C vs. 280°C for unmodified analogs) due to rigid isoxazole coordination .

Comparative Analysis with Structural Analogs

Table 3: Brominated Isoxazole Derivatives Comparison

CompoundMolecular WeightKey SubstituentsBioactivity (IC₅₀)
5-(4-Bromophenyl)isoxazole-3-COOH284.06 g/mol4-Br, 3-COOHCOX-2: 2.1 μM
3-Bromo-5-(4-fluorophenyl)isoxazole256.05 g/mol3-Br, 4-FAbl1 kinase: 150 nM
Target Compound286.05 g/mol2-Br, 5-F, 3-COOHPredicted COX-2: 1.5 μM

The para-fluoro group in 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid confers greater metabolic stability compared to non-fluorinated analogs, as evidenced by microsomal t₁/₂ = 45 min vs. 22 min for 5-(4-Bromophenyl)isoxazole-3-carboxylic acid .

Future Research Directions

  • Activity Profiling: High-throughput screening against kinase and GPCR panels.

  • Prodrug Development: Esterification of the carboxylic acid to enhance bioavailability.

  • Green Synthesis: Catalytic halogenation using NBS/Selectfluor® in flow reactors to improve atom economy .

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